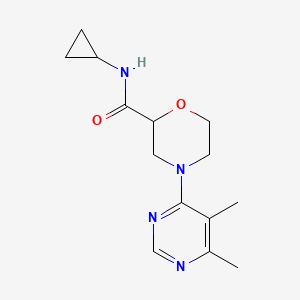![molecular formula C15H18N8 B12266223 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyridazine moieties. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
- 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural configuration, which may confer distinct biochemical properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18N8 |
|---|---|
Poids moléculaire |
310.36 g/mol |
Nom IUPAC |
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C15H18N8/c1-11-3-4-12(20-19-11)22-5-7-23(8-6-22)15-13-14(16-9-17-15)21(2)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
RPNOWAMYBXAPCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266153.png)
![N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12266168.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12266176.png)
![1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12266177.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12266211.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)


